![molecular formula C24H27N3O3 B2750485 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide CAS No. 877631-27-1](/img/structure/B2750485.png)
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide, also known as FPEB, is a chemical compound that has been extensively studied for its potential use in scientific research. FPEB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic transmission and plasticity in the central nervous system.
Wissenschaftliche Forschungsanwendungen
Antibacterial, Antiurease, and Antioxidant Activities
A study focused on the synthesis of related compounds, emphasizing their evaluation for antibacterial, antiurease, and antioxidant activities. Although the direct mention of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide was not found, the research on similar compounds suggests a potential interest in exploring these activities further for related chemical structures. The synthesized compounds demonstrated effective antiurease and antioxidant activities, highlighting the chemical's potential in developing treatments or interventions in these areas (Sokmen et al., 2014).
Anticancer and Antiangiogenic Activity
Another significant area of application involves the design, synthesis, and evaluation of similar furan derivatives for their anticancer and antiangiogenic activities. These compounds were assessed for their antiproliferative activity against cancer cells, their ability to inhibit tubulin polymerization, and their in vivo antitumor activity in murine models. The most promising compound from this series demonstrated potent vascular disrupting properties and induced apoptosis, suggesting the relevance of such chemical structures in cancer research (Romagnoli et al., 2015).
Pharmacological Activities from Natural Sources
Research on novel furanyl derivatives derived from the red seaweed Gracilaria opuntia highlighted the isolation of compounds with potential anti-inflammatory, antioxidative, and anti-diabetic properties. Although not directly mentioning this compound, the study of these furanyl derivatives provides insight into the broader potential of furan-containing compounds in medicinal chemistry for developing therapeutic agents with anti-inflammatory and antioxidative capabilities (Makkar & Chakraborty, 2018).
Mechanistic Studies and Synthetic Applications
Investigations into the reaction mechanisms of chromium carbene complexes with acetylenes to produce furan and phenol products offer insights into the synthetic applications of furan derivatives. These mechanistic studies provide foundational knowledge for the synthesis of novel compounds with potential utility in various scientific research domains, including material science and organic chemistry (McCallum et al., 1988).
Wirkmechanismus
Target of Action
A similar compound was found to interact with theAdenosine receptor A2a . This receptor plays a crucial role in many biochemical processes, including inflammatory response and neurotransmission.
Mode of Action
Based on its potential interaction with the adenosine receptor a2a, it can be hypothesized that the compound may bind to this receptor and modulate its activity . The specific changes resulting from this interaction would depend on the nature of the compound-receptor binding.
Biochemical Pathways
Given the potential target, it can be inferred that the compound may influence pathways related toadenosine signaling . The downstream effects of this could include changes in inflammatory response and neurotransmission.
Result of Action
If the compound does indeed interact with the adenosine receptor a2a, it could potentially influence cellular processes such as inflammation and neurotransmission .
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-29-21-11-9-19(10-12-21)24(28)25-18-22(23-8-5-17-30-23)27-15-13-26(14-16-27)20-6-3-2-4-7-20/h2-12,17,22H,13-16,18H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQUVRXFFXTXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

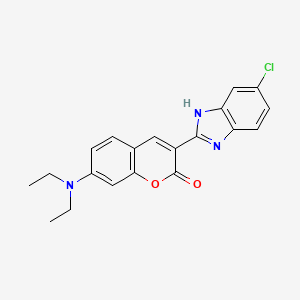
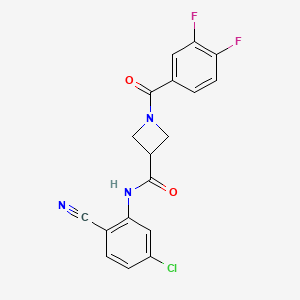

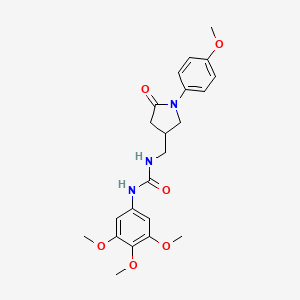
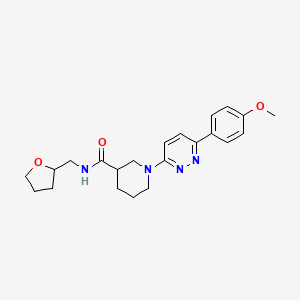
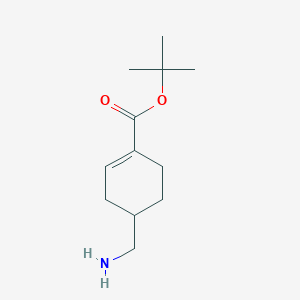
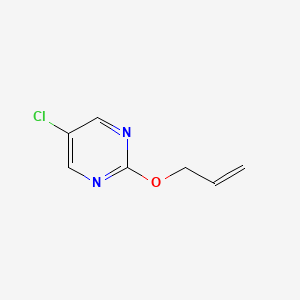

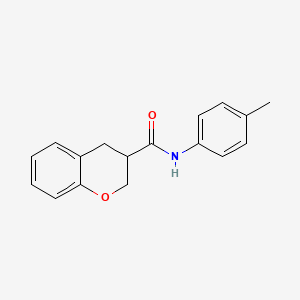
![2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2750416.png)
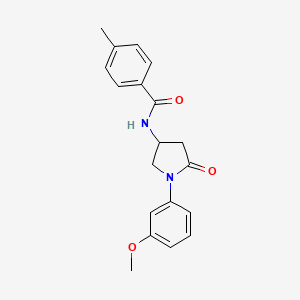
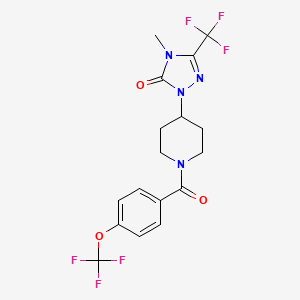
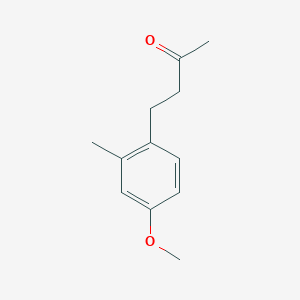
![Methyl 4-[(thiocyanatoacetyl)amino]benzoate](/img/structure/B2750423.png)